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In Vivo Metabolism and Metabolic Fate of Methapyrilene Hydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	Methapyrilene Hydrochloride	
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Abstract: Methapyrilene, a first-generation H1-receptor antihistamine, was widely used in over-the-counter sleep aids and cold remedies before being withdrawn from the market in the late 1970s due to findings of hepatocarcinogenicity in rats[1][2]. Understanding its metabolic fate is crucial for elucidating the mechanisms behind its toxicity and for the broader study of drug-induced liver injury. This technical guide provides a comprehensive overview of the in vivo metabolism of **methapyrilene hydrochloride**, detailing its metabolic pathways, pharmacokinetic profile, and the experimental methodologies used in its study.

Metabolic Pathways

The biotransformation of methapyrilene is extensive, with the liver being the primary site of metabolism[2]. Only a small fraction of the parent drug is excreted unchanged[2]. The metabolic processes involve a series of Phase I and Phase II reactions, primarily mediated by cytochrome P450 (CYP) enzymes. In rats, the CYP2C11 isoform has been identified as playing a predominant role in the metabolic activation of methapyrilene[3][4].

The primary metabolic pathways include:

- Aliphatic N-oxidation: This is the major metabolic pathway, leading to the formation of methapyrilene N-oxide[2][5].
- N-Dealkylation: This process includes the removal of a methyl group to form mono-Ndesmethyl methapyrilene[2][5].

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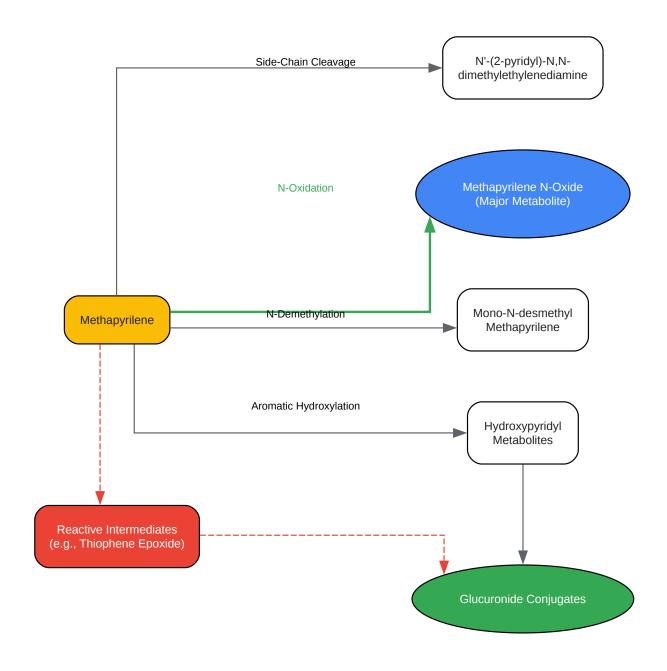




- Aromatic Hydroxylation: Hydroxylation can occur on the pyridine ring, resulting in metabolites such as (5-hydroxylpyridyl)-methapyrilene. After prolonged treatment, 3- and 6hydroxylpyridyl metabolites have also been detected[1][6].
- Side-Chain Cleavage: A significant pathway involves the cleavage and removal of the 2-thienylmethylene moiety. This results in the formation of N'-(2-pyridyl)-N,N-dimethylethylenediamine and its subsequent hydroxylated metabolites[6].
- Glucuronidation: Methapyrilene and its hydroxylated metabolites can undergo Phase II conjugation with glucuronic acid, facilitating their excretion[2][4].

The metabolism of the thiophene ring, a structural alert, can lead to the formation of reactive electrophilic intermediates like thiophene S-oxides and epoxides, which are implicated in the drug's hepatotoxicity[4].





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Caption: Metabolic pathways of Methapyrilene.

Pharmacokinetics and Excretion

Methapyrilene hydrochloride is well absorbed from the gastrointestinal tract, with peak plasma concentrations typically achieved 2 to 3 hours after oral dosing[2]. The drug is widely



distributed in the body, including the central nervous system[2]. Elimination occurs primarily through metabolism, followed by excretion of the metabolites in both urine and feces.

The following table summarizes the excretion data from a study in male Fischer-344 rats following a single intravenous administration of [14C]-methapyrilene HCl[2][5].

Dose	Route	Timefram e	% Excreted in Urine	% Excreted in Feces	Total Excretion (7 days)	Referenc e
0.7 mg/kg	IV	24 hours	~40%	~38%	~98%	[2][5]
3.5 mg/kg	IV	24 hours	~35%	~44%	~98%	[2][5]

The plasma elimination of methapyrilene follows a first-order process and does not exhibit dose-dependent elimination within the tested range in rats[5].

Species	Dose	Route	Plasma Half-life (t1/2)	Peak Plasma Concentrati on	Reference
Rat	0.7 mg/kg	IV	2.75 hours	N/A	[5]
Rat	3.5 mg/kg	IV	2.81 hours	N/A	[5]
Human	25 mg	Oral	N/A	< 10 ng/mL (at 3 hr)	[1]

Experimental Methodologies

The characterization of methapyrilene's metabolism has been accomplished through a combination of in vivo and in vitro experimental models.

A common experimental approach involves administering radiolabeled methapyrilene to animal models to trace its disposition.

Protocol: In Vivo Metabolism Study in Rats[5][6]

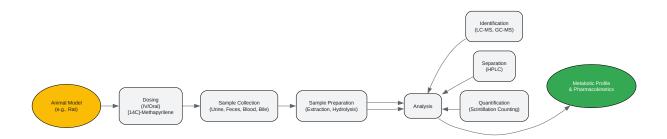
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- Animal Model: Male Fischer-344 or Sprague-Dawley rats are used.
- Dosing: Animals receive a single intravenous (IV) or oral dose of methapyrilene
 hydrochloride, often co-administered with [14C]-labeled methapyrilene for tracking. Chronic studies may involve administering the drug in the diet for several weeks[1][6].
- Sample Collection: Urine, feces, and blood are collected at predetermined intervals (e.g., 24, 48, 72 hours). For biliary excretion studies, bile is collected directly via cannulation.
- Sample Preparation: Urine is often treated with enzymes like β-glucuronidase to hydrolyze conjugates. Samples are then extracted using solid-phase or liquid-liquid extraction techniques.
- Analysis and Identification:
 - Quantification: Total radioactivity in samples is measured using liquid scintillation counting.
 - Separation: Metabolites are separated using High-Performance Liquid Chromatography (HPLC).
 - Identification: Structural elucidation of metabolites is performed using Gas
 Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass
 Spectrometry (LC-MS).





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Caption: Workflow for a typical in vivo metabolism study.

In vitro systems, such as liver microsomes and cultured hepatocytes, are used to investigate specific metabolic pathways, enzyme kinetics, and interspecies differences.

Protocol: In Vitro Hepatocyte/Microsome Study[2][3]

- System Preparation:
 - Hepatocytes: Isolated from rats or other species via collagenase perfusion.
 - Microsomes: Prepared by differential centrifugation of liver homogenates.
- Incubation: Hepatocytes or microsomes are incubated with methapyrilene at a specific concentration (e.g., 200 μM) in a suitable buffer system at 37°C. For microsomal studies, an NADPH-generating system is required to support CYP450 activity.
- Experimental Conditions: To identify pathways, incubations may include specific CYP inhibitors (e.g., metyrapone) or trapping agents for reactive metabolites (e.g., glutathione)[3].

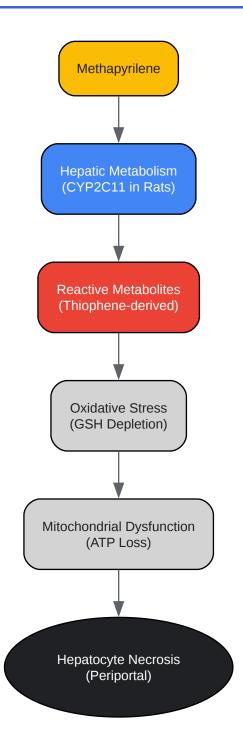


 Sample Analysis: The reaction is stopped, and the incubation mixture is analyzed by HPLC or LC-MS to identify and quantify the metabolites formed.

Toxicological Implications

The hepatotoxicity of methapyrilene in rats is linked to its metabolic activation by CYP enzymes[3]. The formation of reactive intermediates, particularly from the oxidation of the thiophene ring, is thought to initiate cellular damage[4]. This process leads to oxidative stress, mitochondrial dysfunction, and ultimately, a distinctive pattern of periportal necrosis in the liver[3][7]. The species-specific nature of the toxicity (observed in rats but not humans) is likely due to differences in the expression and activity of metabolizing enzymes like CYP2C11[2][3].





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Caption: Proposed mechanism of Methapyrilene hepatotoxicity.

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